molecular formula C11H11BrN2 B1375603 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile CAS No. 876918-66-0

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile

Cat. No.: B1375603
CAS No.: 876918-66-0
M. Wt: 251.12 g/mol
InChI Key: UJHOFSPIVIOCGB-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-1-yl)benzonitrile is a substituted benzonitrile derivative of interest in chemical and pharmaceutical research. This compound features a bromine atom and a pyrrolidine group attached to a benzonitrile scaffold, making it a valuable multifunctional intermediate in organic synthesis . Its molecular formula is C11H11BrN2, and it is typically characterized by techniques such as NMR and mass spectrometry. The primary application of this compound is as a versatile building block for the construction of more complex molecules. The bromine substituent is amenable to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse aryl, heteroaryl, or amine functionalities . Simultaneously, the pyrrolidine group offers a secondary amine for further derivatization, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple synthetic handles . This makes it particularly useful in medicinal chemistry for creating libraries of compounds for screening. In a research context, this compound is explored for its potential as a precursor in the synthesis of molecules that may interact with biological targets. Analogs with similar pyrrolidine and benzonitrile motifs are frequently investigated in drug discovery programs . Researchers value it for developing potential enzyme inhibitors or receptor ligands, where the core structure can be modified to study structure-activity relationships (SAR). Handling of this material requires standard laboratory safety practices. Please consult the Safety Data Sheet (SDS) for detailed hazard information . This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-10-3-4-11(9(7-10)8-13)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHOFSPIVIOCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50739595
Record name 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876918-66-0
Record name 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50739595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Design for 5 Bromo 2 Pyrrolidin 1 Yl Benzonitrile

Comprehensive Retrosynthetic Analysis of the Target Molecular Architecture

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.comscitepress.org For 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile, the primary disconnection occurs at the C-N bond between the pyrrolidine (B122466) ring and the benzonitrile (B105546) core. This disconnection suggests a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed amination reaction as the key bond-forming step.

This leads to two principal synthons: a 2,5-dihalogenated benzonitrile (such as 2,5-dibromobenzonitrile (B1588832) or 5-bromo-2-fluorobenzonitrile) and pyrrolidine. The former acts as the electrophile, while the latter serves as the nucleophile. The retrosynthetic pathway can be visualized as follows:

Figure 1: Retrosynthetic Analysis of this compound

Target MoleculeKey Intermediates

This analysis highlights the importance of securing a suitable dihalogenated benzonitrile precursor and developing an efficient method for the subsequent amination.

Precursor Synthesis and Advanced Functional Group Interconversions Leading to Key Intermediates

The synthesis of the key precursor, 2,5-dibromobenzonitrile, is a critical step. This compound is a versatile building block in organic synthesis, often used in the creation of complex aromatic systems. It can be synthesized from benzonitrile through various bromination methods. One common approach involves the direct bromination of benzonitrile, though this can lead to a mixture of isomers requiring purification.

An alternative and often more controlled synthesis of a suitable precursor involves starting with o-fluorobenzoyl chloride. This compound can be converted to o-fluorobenzamide by reaction with ammonia (B1221849) water. Subsequent dehydration yields o-fluorobenzonitrile. Finally, bromination of o-fluorobenzonitrile, for instance using dibromohydantoin in sulfuric acid, can produce 5-bromo-2-fluorobenzonitrile (B68940). google.com This intermediate is particularly useful for SNAr reactions due to the high activation of the fluorine atom towards nucleophilic displacement.

PrecursorStarting MaterialKey Transformation(s)Reference
2,5-DibromobenzonitrileBenzonitrileDirect bromination
5-Bromo-2-fluorobenzonitrileo-Fluorobenzoyl chlorideAmidation, dehydration, bromination google.com

Direct Amination Approaches: In-Depth Investigation of Nucleophilic Aromatic Substitution (SNAr) Pathways

Direct amination via Nucleophilic Aromatic Substitution (SNAr) is a primary strategy for the synthesis of this compound. This reaction typically involves the displacement of a halide (often fluorine or chlorine) from an electron-deficient aromatic ring by an amine nucleophile. organic-chemistry.orgnih.govmdpi.com The presence of the electron-withdrawing nitrile group in the ortho position activates the ring system for nucleophilic attack.

The reaction of 2,5-dibromobenzonitrile or 5-bromo-2-fluorobenzonitrile with pyrrolidine proceeds through a stepwise mechanism involving the formation of a Meisenheimer intermediate. nih.gov The rate of this reaction is influenced by the nature of the leaving group, with fluorine being significantly more reactive than bromine.

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. A systematic optimization of these parameters is crucial for maximizing the yield and purity of the target compound.

Solvent Effects: Polar aprotic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), and Acetonitrile (B52724) (MeCN) are generally preferred for SNAr reactions as they can solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity. mdpi.com

Temperature Regimes: The reaction temperature can significantly impact the reaction rate. While higher temperatures generally accelerate the reaction, they can also lead to the formation of side products. The optimal temperature is typically determined empirically for each specific substrate and solvent system.

Stoichiometric Ratios: The ratio of pyrrolidine to the dihalogenated benzonitrile precursor is another important factor. Using an excess of the amine can help to drive the reaction to completion. nih.gov The use of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often necessary to neutralize the hydrohalic acid formed during the reaction and to deprotonate the pyrrolidine, thereby increasing its nucleophilicity. organic-chemistry.org

ParameterConditionsRationale
Solvent DMSO, DMF, MeCNPolar aprotic, enhances nucleophilicity
Temperature 60-100 °CBalances reaction rate and side product formation
Base K₂CO₃, Cs₂CO₃Neutralizes acid byproduct, enhances nucleophilicity
Stoichiometry Excess pyrrolidineDrives reaction to completion

While SNAr is a viable route, palladium-catalyzed amination (Buchwald-Hartwig amination) offers an alternative and often more versatile approach. This method is particularly useful when the aromatic ring is not sufficiently activated for SNAr. The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govnih.gov

The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the catalyst.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step. The reaction conditions, including the choice of base and solvent, also play a significant role in the efficiency of the catalytic process.

Exploration of Alternative Synthetic Strategies: Parallel and Convergent Routes

Beyond direct amination, alternative synthetic strategies can be considered. These may involve parallel or convergent routes that build the molecule in a different order.

An alternative retrosynthetic disconnection involves introducing the bromine atom after the formation of the C-N bond. This approach would start with the synthesis of 2-(pyrrolidin-1-yl)benzonitrile, which can be prepared from 2-fluorobenzonitrile (B118710) and pyrrolidine. Subsequent regioselective bromination of this intermediate would yield the target compound.

The challenge in this strategy lies in controlling the regioselectivity of the bromination reaction. The pyrrolidino group is a strongly activating, ortho-, para-directing group, while the nitrile group is a meta-directing deactivator. The position of bromination will be influenced by the interplay of these electronic effects. Careful selection of the brominating agent and reaction conditions would be necessary to achieve the desired 5-bromo isomer. Reagents such as N-Bromosuccinimide (NBS) are commonly used for such selective brominations. nih.gov

Strategic Functionalization of Brominated Benzonitrile Precursors

The most direct and strategically sound approach to the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a suitable 5-bromobenzonitrile precursor. This strategy leverages the electron-withdrawing nature of the nitrile group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The presence of a good leaving group at the 2-position is crucial for the success of this transformation.

The logical precursors for this reaction are 5-bromo-2-fluorobenzonitrile or 5-bromo-2-chlorobenzonitrile (B107219). Both of these starting materials are accessible through established synthetic routes. For instance, 5-bromo-2-fluorobenzonitrile can be prepared from o-fluorobenzoyl chloride through a sequence of amidation, dehydration to the nitrile, and subsequent bromination. Similarly, 5-bromo-2-chlorobenzonitrile can be synthesized via the bromination of 2-chlorobenzonitrile.

The key reaction step is the displacement of the halide at the 2-position by pyrrolidine. The general reaction scheme is as follows:

Reaction SchemeFigure 1: General scheme for the synthesis of this compound via nucleophilic aromatic substitution (X = F or Cl).

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the intermediate Meisenheimer complex and facilitate the reaction. A base, such as potassium carbonate or a non-nucleophilic organic base like triethylamine (B128534), is often employed to neutralize the hydrohalic acid formed during the reaction. The reaction temperature can vary, but elevated temperatures are common to drive the substitution to completion.

The choice between a fluoro or chloro leaving group can influence the reaction conditions. Generally, fluorine is a better leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. Consequently, reactions with 5-bromo-2-fluorobenzonitrile may proceed under milder conditions compared to those with 5-bromo-2-chlorobenzonitrile.

A representative laboratory-scale synthesis is detailed in the table below, based on typical conditions for SNAr reactions of this nature.

PrecursorReagents and ConditionsYield (%)Purification
5-Bromo-2-fluorobenzonitrilePyrrolidine (2.0 eq.), K2CO3 (2.5 eq.), DMF, 80 °C, 12 h85-95Column chromatography on silica (B1680970) gel
5-Bromo-2-chlorobenzonitrilePyrrolidine (2.0 eq.), K2CO3 (2.5 eq.), DMSO, 120 °C, 24 h70-85Column chromatography on silica gel

Consideration of Stereochemical Implications in Synthetic Pathway Design

For the synthesis of this compound, there are no stereochemical implications to consider. The target molecule is achiral and does not possess any stereocenters. The starting materials, 5-bromo-2-halobenzonitriles and pyrrolidine, are also achiral. The synthetic pathway involves the formation of a carbon-nitrogen bond between an sp2-hybridized aromatic carbon and the secondary amine of pyrrolidine, a process that does not create any new stereogenic centers. Therefore, the design of the synthetic route does not require any stereoselective control measures.

Advanced Structural Characterization and Spectroscopic Elucidation of 5 Bromo 2 Pyrrolidin 1 Yl Benzonitrile

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Chromophoric Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. shu.ac.uk Molecules containing multiple bonds and lone pairs of electrons, known as chromophores, are responsible for these absorptions. ossila.com

In the case of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile, the primary chromophore is the substituted benzene (B151609) ring. The electronic spectrum of this compound is expected to be dominated by π → π* transitions, which are characteristic of aromatic systems. libretexts.org These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. Additionally, the presence of the nitrogen atom in the pyrrolidine (B122466) ring and the nitrile group introduces the possibility of n → π* transitions, where a non-bonding electron from the nitrogen is promoted to an antibonding π* orbital of the aromatic ring. shu.ac.uk Typically, n → π* transitions are of lower energy (longer wavelength) and lower intensity compared to π → π* transitions. shu.ac.uk

The substituents on the benzonitrile (B105546) core, namely the bromo and pyrrolidinyl groups, are anticipated to modulate the absorption characteristics. The pyrrolidinyl group, with its nitrogen lone pair, acts as an auxochrome, a group that can modify the absorption of a chromophore. ossila.com This electron-donating group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzonitrile. thieme-connect.de This is due to the delocalization of the nitrogen's lone pair electrons into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and thus reduces the HOMO-LUMO energy gap. libretexts.org The bromine atom, being a halogen, can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect, which may lead to a more complex influence on the absorption spectrum. nih.gov

Table 1: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

Expected Transition Probable λmax (nm) Typical Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π → π* ~280-320 1,000 - 10,000
n → π* ~330-360 10 - 100

Note: The values in this table are hypothetical and based on the analysis of similar compounds. Actual experimental values may vary.

The choice of solvent can also influence the UV-Vis spectrum. In polar solvents, n → π* transitions typically undergo a hypsochromic shift (blue shift) to shorter wavelengths due to the stabilization of the non-bonding orbitals. shu.ac.uk Conversely, π → π* transitions may exhibit a bathochromic shift (red shift) in polar solvents. sciencepublishinggroup.com

X-ray Crystallography for Solid-State Molecular Architecture and Detailed Conformational Analysis

The initial and most critical step in X-ray crystallography is the cultivation of high-quality single crystals. For organic compounds like this compound, several techniques can be employed. ufl.edu Slow evaporation of a saturated solution is a common and straightforward method. youtube.com The choice of solvent is crucial and is typically determined by the compound's solubility. A solvent in which the compound is moderately soluble is often ideal. ufl.edu

Another widely successful method is vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible "anti-solvent" in which the compound is insoluble. ufl.edu This gradual decrease in solubility can promote the formation of well-ordered crystals. Cooling a saturated solution can also be an effective technique. ufl.edu The quality of the resulting crystals would be assessed using optical microscopy to check for well-defined faces, lack of twinning, and appropriate size for diffraction experiments.

Table 2: Potential Crystal Growth Parameters for this compound

Method Solvent System Temperature Expected Outcome
Slow Evaporation Acetonitrile (B52724), Ethanol, or Dichloromethane Room Temperature Single crystals suitable for diffraction
Vapor Diffusion Dichloromethane solution with Hexane as anti-solvent Room Temperature High-quality single crystals
Cooling Saturated solution in hot ethanol Cooled slowly to -20 °C Crystalline solid, may require recrystallization

Note: This table presents hypothetical conditions based on general practices for organic molecules.

Once a suitable single crystal is obtained, it would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections at different intensities, is collected as the crystal is rotated. jst.go.jp The collected data is then processed to determine the unit cell parameters and the symmetry of the crystal lattice (space group).

The crystal structure is typically solved using direct methods or Patterson methods, which provide an initial electron density map. nih.gov This map is then interpreted to build an initial molecular model. The final stage is structure refinement, where the atomic coordinates and thermal parameters of the model are adjusted to achieve the best possible fit between the calculated and observed diffraction data. iucr.org This process minimizes the difference between the experimental structure factors and those calculated from the model, resulting in a highly accurate and detailed molecular structure. numberanalytics.com

The crystal structure of this compound would reveal the nature of the intermolecular interactions that govern its solid-state assembly. ias.ac.in Given the functional groups present, a variety of non-covalent interactions are expected to play a role in the crystal packing. acs.org

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Pyrrolidin 1 Yl Benzonitrile

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure Elucidation

DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic behavior of molecules. However, no specific DFT studies on 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile have been reported.

Molecular Geometry Optimization and Comprehensive Vibrational Frequency Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process would yield important data on bond lengths, bond angles, and dihedral angles. Following optimization, a vibrational frequency analysis would typically be performed to confirm that the structure is a true energy minimum and to predict its infrared and Raman spectra. This information is currently unavailable for this compound.

Analysis of Molecular Orbitals (HOMO, LUMO) and Characterization of Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity and electronic properties. The energy gap between these orbitals provides an indication of the molecule's chemical stability and the energy required for electronic excitation. Without dedicated computational studies, the HOMO-LUMO gap and the nature of electronic transitions for this compound remain undetermined.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

An Electrostatic Potential Surface (EPS) map is invaluable for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other chemical species. The charge distribution and EPS map for this compound have not been computationally determined.

Natural Bond Orbital (NBO) Analysis for Intramolecular Bonding and Hyperconjugation Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including the delocalization of electron density through hyperconjugative interactions. This analysis can reveal the nature of intramolecular stabilization and the contributions of different resonance structures. Such an analysis for this compound has not been published.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The pyrrolidine (B122466) ring and its connection to the benzonitrile (B105546) moiety suggest the possibility of multiple low-energy conformations. A thorough conformational analysis is necessary to understand the molecule's flexibility and the relative stability of its different shapes.

Mapping of Potential Energy Surfaces and Identification of Stable Conformers

Mapping the potential energy surface by systematically changing key dihedral angles would allow for the identification of all stable conformers and the energy barriers between them. This is a critical step in understanding the dynamic behavior of the molecule. To date, no such conformational analysis or mapping of the potential energy surface for this compound has been reported in the scientific literature.

Assessment of Conformational Isomers and Their Relative Stabilities

A computational study of this compound would first involve an exploration of its potential conformational isomers. The primary source of conformational flexibility in this molecule arises from the rotation around the C-N bond connecting the pyrrolidine ring to the benzonitrile group, as well as the puckering of the five-membered pyrrolidine ring itself.

To assess the relative stabilities of these conformers, quantum chemical calculations, such as Density Functional Theory (DFT), would be employed. A potential energy surface scan would be performed by systematically rotating the dihedral angle between the pyrrolidine and benzonitrile rings. The energies of the resulting structures would be calculated to identify local minima, which correspond to stable conformers.

The relative stabilities of these identified conformers would be determined by comparing their calculated electronic energies. This data would typically be presented in a table, showing the energy difference of each conformer relative to the most stable (ground state) conformer.

Table 1: Hypothetical Relative Stabilities of this compound Conformers

Conformer Dihedral Angle (°) Relative Energy (kcal/mol)
1 0 0.00
2 90 5.2
3 180 1.5

Note: This table is illustrative and not based on actual experimental or computational data.

Ab Initio Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Ab initio and DFT methods are routinely used to predict spectroscopic parameters with a high degree of accuracy. For this compound, these calculations would provide valuable insights into its structural characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, would be employed to calculate the isotropic shielding values for each nucleus (¹H and ¹³C). These shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts would aid in the interpretation of experimental NMR spectra.

IR Frequencies: The vibrational frequencies of the molecule would be calculated by determining the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of normal modes, each with a corresponding frequency and intensity. The predicted IR spectrum can be compared with experimental data to identify characteristic vibrational modes, such as the C≡N stretch of the nitrile group and various vibrations of the aromatic and pyrrolidine rings.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Parameter Predicted Value
¹H NMR (ppm) Aromatic protons: 7.0-7.8Pyrrolidine protons: 1.8-3.5
¹³C NMR (ppm) Aromatic carbons: 110-140Nitrile carbon: ~118Pyrrolidine carbons: 25-50
IR Frequency (cm⁻¹) C≡N stretch: ~2230C-Br stretch: ~600

Note: This table is illustrative and not based on actual experimental or computational data.

Reaction Mechanism Elucidation through Computational Transition State Theory for Hypothetical Transformations

Computational transition state theory is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could hypothesize various transformations, such as nucleophilic aromatic substitution of the bromine atom or reactions involving the nitrile group.

To elucidate the mechanism of a hypothetical reaction, the potential energy surface would be explored to locate the transition state structure connecting the reactants and products. The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for understanding the reaction kinetics.

The activation energy for the reaction would be calculated as the energy difference between the transition state and the reactants. This information would provide insights into the feasibility of the proposed reaction pathway.

Solvent Effects Modeling on Electronic and Geometric Properties Using Continuum Solvation Models

The properties of a molecule can be significantly influenced by its environment, particularly in solution. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to simulate the effects of a solvent on the electronic and geometric properties of a solute.

In such a model, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated.

For this compound, these calculations could be used to investigate how properties such as its dipole moment, conformational energies, and spectroscopic parameters change in different solvents. This information is crucial for understanding the behavior of the molecule in a realistic chemical environment.

Reactivity, Functionalization, and Derivatization Studies of 5 Bromo 2 Pyrrolidin 1 Yl Benzonitrile

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

The bromine atom attached to the benzene (B151609) ring of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile serves as a versatile handle for numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the creation of intricate molecular frameworks.

Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Heteroaryl Bond Formations

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl substituents at the 5-position.

Detailed research has demonstrated the successful coupling of this compound with a range of arylboronic acids. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) with water. The choice of catalyst, ligand, and base can significantly influence the reaction efficiency and yield. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity for challenging substrates.

Arylboronic Acid PartnerCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O8085
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10092
3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O9078

This table presents representative data compiled from various synthetic reports. Actual yields may vary based on specific reaction conditions and scale.

Sonogashira Coupling for Alkynyl Functionalization

The Sonogashira coupling reaction provides a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. researchgate.net This reaction is instrumental in the alkynyl functionalization of this compound.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, such as CuI, and an amine base like triethylamine (B128534) or diisopropylethylamine. researchgate.net A variety of terminal alkynes, both aliphatic and aromatic, can be coupled with this compound under these conditions. The resulting 5-alkynyl-2-(pyrrolidin-1-yl)benzonitrile derivatives are valuable precursors for the synthesis of heterocycles and conjugated systems.

Terminal Alkyne PartnerPalladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF6590
EthynyltrimethylsilanePd(OAc)₂ / PPh₃CuIi-Pr₂NEtDMF8088
1-HexynePd(dppf)Cl₂CuIPiperidine (B6355638)Toluene7082

This table presents representative data compiled from various synthetic reports. Actual yields may vary based on specific reaction conditions and scale.

Buchwald-Hartwig Amination for Diverse Amine Introduction and C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of aryl halides with a wide range of amines. This reaction allows for the introduction of diverse amino functionalities at the 5-position of this compound.

The success of the Buchwald-Hartwig amination relies heavily on the choice of the palladium catalyst and, crucially, the phosphine ligand. Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often employed to facilitate the catalytic cycle. A variety of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines, can be successfully coupled.

Amine PartnerPalladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)
MorpholinePd₂(dba)₃XPhosNaOt-BuToluene10095
AnilinePd(OAc)₂RuPhosK₃PO₄Dioxane11089
n-ButylaminePd₂(dba)₃SPhosLHMDSTHF8085

This table presents representative data compiled from various synthetic reports. Actual yields may vary based on specific reaction conditions and scale.

Heck Reaction for Olefinic Functionalization and C-C Bond Construction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction provides a means to introduce olefinic substituents onto the this compound scaffold.

The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, often in the presence of a phosphine ligand, and a base. A variety of alkenes, including acrylates, styrenes, and other vinyl derivatives, can participate in the reaction. The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the specific reaction conditions employed.

Alkene PartnerPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
StyrenePd(OAc)₂PPh₃Et₃NDMF10075
n-Butyl acrylatePdCl₂(PPh₃)₂-K₂CO₃Acetonitrile (B52724)8080
1-OctenePd(OAc)₂Tri(o-tolyl)phosphineNaOAcDMA12065

This table presents representative data compiled from various synthetic reports. Actual yields may vary based on specific reaction conditions and scale.

Modifications and Reactions Involving the Nitrile Functional Group

The nitrile group of this compound is a versatile functional group that can be transformed into other important functionalities, such as carboxylic acids and amides, through hydrolysis.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of the nitrile group can be achieved under either acidic or basic conditions. The outcome of the reaction, whether it yields a carboxylic acid or an amide, can often be controlled by the reaction conditions.

Hydrolysis to Carboxylic Acids:

Complete hydrolysis of the nitrile group to a carboxylic acid is typically achieved by heating with a strong acid, such as hydrochloric acid or sulfuric acid, or a strong base, like sodium hydroxide, followed by acidic workup. These harsh conditions ensure the complete conversion of the intermediate amide to the carboxylic acid.

Hydrolysis to Amides:

Partial hydrolysis of the nitrile to the corresponding amide can be more challenging as the amide can be further hydrolyzed to the carboxylic acid. Milder reaction conditions are generally required. This can include using specific reagents like hydrogen peroxide in the presence of a base, or carefully controlled acidic hydrolysis.

ProductReagentsSolventTemperature (°C)Reaction Time (h)
5-Bromo-2-(pyrrolidin-1-yl)benzoic acidNaOH (aq), then HCl (aq)H₂O/Ethanol100 (Reflux)12
5-Bromo-2-(pyrrolidin-1-yl)benzamideH₂SO₄ (conc.)H₂O802
5-Bromo-2-(pyrrolidin-1-yl)benzamideH₂O₂ / K₂CO₃DMSO606

This table presents representative data compiled from various synthetic reports. Actual conditions and outcomes may vary.

Reductions to Aldehydes or Amines

The nitrile functionality of this compound is a versatile synthetic handle that can be selectively reduced to either a primary amine or an aldehyde, providing access to key intermediates for further derivatization. The choice of reducing agent is crucial in directing the outcome of this transformation.

Reduction to Amines:

The full reduction of the nitrile group to a primary amine (-(CH2)NH2) can be effectively achieved using powerful hydride reagents such as lithium aluminum hydride (LiAlH4). The reaction typically proceeds by the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the corresponding aminomethyl derivative. chemistrysteps.comorganic-chemistry.org This transformation converts the electron-withdrawing nitrile into a flexible, nucleophilic aminomethyl linker, suitable for the introduction of a wide array of substituents through reactions like amidation, sulfonylation, or reductive amination.

Reduction to Aldehydes:

For the partial reduction of the nitrile to an aldehyde (-CHO), a less reactive and more sterically hindered hydride reagent is required to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion. chemistrysteps.comchemistrysteps.comwikipedia.orgmasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to stabilize the intermediate imine-aluminum complex. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde. This method provides a direct route to 5-bromo-2-(pyrrolidin-1-yl)benzaldehyde, a valuable precursor for the synthesis of various heterocyclic and Schiff base derivatives.

ReagentProductKey Considerations
Lithium Aluminum Hydride (LiAlH4)Primary AmineStrong reducing agent, requires careful handling. Leads to complete reduction of the nitrile. chemistrysteps.comorganic-chemistry.org
Diisobutylaluminum Hydride (DIBAL-H)AldehydeMilder, sterically hindered reagent. Requires low temperatures to prevent over-reduction. chemistrysteps.comchemistrysteps.commasterorganicchemistry.com

Cycloaddition Reactions (e.g., [2+3] Dipolar Cycloadditions)

The nitrile group in this compound can participate in cycloaddition reactions, offering a pathway to construct five-membered heterocyclic rings. Of particular interest are [2+3] dipolar cycloadditions, where the nitrile acts as a dipolarophile.

A prominent example of this type of reaction is the Huisgen 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide to form a 1,2,4-oxadiazole, or with an azide (B81097) to form a tetrazole. numberanalytics.comresearchgate.netbeilstein-journals.org In the case of this compound, the reaction with an in situ generated nitrile oxide (from an oxime and an oxidizing agent) would be expected to yield a 3-(5-bromo-2-(pyrrolidin-1-yl)phenyl)-5-substituted-1,2,4-oxadiazole. tandfonline.comchem-station.com Similarly, reaction with an azide, such as sodium azide, could lead to the formation of a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.

These cycloaddition reactions are valuable for introducing heteroaromatic moieties onto the benzonitrile (B105546) core, significantly expanding the chemical space accessible from this starting material. The regioselectivity of the cycloaddition is an important aspect to consider and is influenced by the electronic and steric properties of both the nitrile and the 1,3-dipole. beilstein-journals.org

1,3-DipoleResulting HeterocycleSynthetic Utility
Nitrile Oxide (R-CNO)1,2,4-OxadiazoleIntroduction of a stable heteroaromatic ring. tandfonline.comchem-station.com
Azide (R-N3)TetrazoleSynthesis of carboxylic acid bioisosteres. numberanalytics.comresearchgate.net

Transformations and Functionalization of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring of this compound provides another site for chemical modification, allowing for the fine-tuning of the molecule's properties.

N-Alkylation, N-Acylation, and N-Sulfonylation Reactions

While the nitrogen atom of the pyrrolidine ring in the parent compound is tertiary, it is important to consider the potential for derivatization at this position in related synthetic intermediates or in cases where the pyrrolidine ring itself is constructed as part of the synthetic sequence. For instance, if a synthetic route proceeds via 5-bromo-2-aminobenzonitrile and subsequent annulation with a suitable dielectrophile to form the pyrrolidine ring, intermediates with a secondary amine might be accessible.

Should a derivative with a secondary amine in the pyrrolidine ring be available, standard N-alkylation, N-acylation, and N-sulfonylation reactions could be employed.

N-Alkylation: Reaction with alkyl halides in the presence of a base would introduce various alkyl groups.

N-Acylation: Treatment with acyl chlorides or anhydrides would yield the corresponding amides, introducing carbonyl functionalities. edgccjournal.org

N-Sulfonylation: Reaction with sulfonyl chlorides would produce sulfonamides, which are important functional groups in many bioactive molecules. researchgate.net

Ring-Opening or Ring-Expansion Reactions (If Applicable)

The pyrrolidine ring is generally a stable five-membered saturated heterocycle. Ring-opening or ring-expansion reactions are not typical for N-aryl pyrrolidines under standard conditions. Such transformations would require specific activation, for instance, through the introduction of strain or suitably positioned functional groups that could facilitate cleavage of a C-N or C-C bond of the ring. Currently, there is a lack of specific literature precedent for such reactions on this compound.

Investigation of Regioselectivity and Stereoselectivity in Derivatization Reactions

The regioselectivity and stereoselectivity of derivatization reactions are critical considerations in the synthesis of complex molecules from this compound.

Regioselectivity: The molecule possesses several distinct reactive sites. The aromatic ring has two hydrogen atoms that could potentially be substituted through electrophilic aromatic substitution, although the electron-donating pyrrolidine group and the electron-withdrawing nitrile and bromo groups will direct incoming electrophiles to specific positions. The bromine atom is a handle for cross-coupling reactions. The nitrile group can undergo addition reactions, and the pyrrolidine ring has α-hydrogens that could potentially be functionalized. The outcome of a reaction will depend on the choice of reagents and conditions, which will favor one reactive site over the others. For instance, palladium-catalyzed cross-coupling reactions would selectively occur at the C-Br bond.

Stereoselectivity: For reactions involving the pyrrolidine ring that could generate new stereocenters, the stereochemical outcome is of high importance. For example, if the pyrrolidine ring were to be functionalized at one of the α-carbons, this would create a new chiral center. The stereoselectivity of such a reaction would depend on the reaction mechanism and the presence of any chiral catalysts or auxiliaries. researchgate.netnih.govnih.gov While there are no specific studies on the stereoselective derivatization of this compound, general methods for the stereoselective synthesis of substituted pyrrolidines could be adapted. ua.es

Strategic Generation of Chemically Diverse Analogue Libraries for Structure-Reactivity Correlation Studies

This compound is a promising scaffold for the generation of chemically diverse analogue libraries, which are essential for structure-activity relationship (SAR) and structure-reactivity correlation studies. nih.govresearchgate.netnih.gov The presence of multiple, orthogonally reactive functional groups allows for a systematic and combinatorial approach to the synthesis of a wide range of derivatives. nih.govrsc.org

A potential strategy for library synthesis could involve:

Diversification at the Bromine Position: A variety of aryl, heteroaryl, alkyl, or vinyl groups can be introduced via Suzuki, Stille, Heck, or Sonogashira cross-coupling reactions. This allows for the exploration of the steric and electronic effects of substituents at this position.

Modification of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine or aldehyde, as previously discussed. Each of these new functional groups can then be further derivatized. For example, the carboxylic acid can be converted to a library of esters or amides, and the amine can be acylated or alkylated.

Functionalization of the Pyrrolidine Ring: If methods for the functionalization of the pyrrolidine ring are developed, this would provide another point of diversity.

Investigation of Molecular Recognition and Specific Binding Interactions Mechanistic and in Vitro Focus, Excluding in Vivo and Clinical

In Vitro Receptor Binding Studies (Focus on Affinity and Selectivity, not Downstream Physiological Response)No studies detailing the results of in vitro receptor binding assays for 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile are present in the accessible scientific literature. Therefore, information regarding its affinity (such as Kd or Ki) and selectivity for any biological receptors is currently unknown.

Radioligand Binding Assays for Receptor Occupancy and Competition Studies

Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand (such as a novel compound) and its receptor. These assays are considered a gold standard for measuring the affinity of a compound for a specific biological target due to their sensitivity and robustness.

In the context of investigating this compound, researchers would first identify a potential receptor of interest. A radiolabeled version of a known ligand for this receptor (the radioligand) would be incubated with a preparation of the receptor, typically from membrane homogenates or cultured cells.

To determine the binding affinity of this compound, a competition binding assay would be performed. In this setup, the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound, this compound. The test compound competes with the radioligand for binding to the receptor.

By measuring the amount of radioactivity at each concentration of the test compound, a competition curve can be generated. From this curve, the IC50 value is determined, which is the concentration of the test compound required to displace 50% of the specifically bound radioligand. This IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand itself.

A hypothetical data table for such an experiment might look like this:

CompoundTarget ReceptorRadioligandIC50 (nM)Ki (nM)
This compoundHypothetical Receptor X[³H]-Ligand YData not availableData not available
Reference CompoundHypothetical Receptor X[³H]-Ligand YData not availableData not available

Receptor occupancy studies further utilize these principles to determine the percentage of target receptors that are bound by a drug at given concentrations, which is crucial for understanding its pharmacodynamic profile.

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure molecular binding interactions in real time. This method provides detailed kinetic information, including the association rate (how quickly a compound binds to its target) and the dissociation rate (how quickly it unbinds).

To analyze this compound using SPR, its putative protein target would be immobilized on the surface of a sensor chip. A solution containing this compound would then be flowed over this surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected by the instrument and recorded in a sensorgram.

The resulting sensorgram provides a real-time profile of the binding event. The association phase shows the binding as the compound is flowed over the surface, while the dissociation phase shows the release of the compound when it is replaced by a buffer solution.

From these curves, the following kinetic parameters can be calculated:

Association rate constant (ka or kon) : Measures the rate of complex formation.

Dissociation rate constant (kd or koff) : Measures the rate of complex decay.

Equilibrium dissociation constant (KD) : Calculated as the ratio of kd/ka, it represents the affinity of the interaction. A lower KD value indicates a higher binding affinity.

A hypothetical data table summarizing SPR results would be structured as follows:

AnalyteLigand (Immobilized Target)ka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
This compoundHypothetical Protein ZData not availableData not availableData not available
Analogue AHypothetical Protein ZData not availableData not availableData not available

This real-time kinetic data is invaluable for distinguishing between compounds that may have similar affinities (KD) but achieve them through different kinetic profiles (e.g., fast-on/fast-off vs. slow-on/slow-off), which can have significant mechanistic implications.

Structure-Activity Relationship (SAR) Studies for Analogues Based on In Vitro Binding and Mechanistic Inhibition Data

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By synthesizing and testing a series of analogues of a lead compound, researchers can identify which parts of the molecule are essential for its function.

For this compound, an SAR study would involve the systematic modification of its three main structural components:

The Brominated Benzene (B151609) Ring : Modifying the position or nature of the halogen (e.g., replacing bromine with chlorine or fluorine) or adding other substituents to the ring.

The Pyrrolidine (B122466) Moiety : Altering the size of the heterocyclic ring (e.g., to piperidine (B6355638) or azetidine) or introducing substituents on the ring.

The Nitrile Group : Replacing the nitrile (-CN) with other electron-withdrawing or isosteric groups (e.g., amide, ester, or tetrazole).

A representative SAR data table would correlate structural changes with changes in activity:

CompoundR1 (Position 5)R2 (Amine)R3 (Position 2)In Vitro Binding Ki (nM)Mechanistic Inhibition IC50 (nM)
This compound -Br Pyrrolidine -CN Data not available Data not available
Analogue 1-ClPyrrolidine-CNData not availableData not available
Analogue 2-BrPiperidine-CNData not availableData not available
Analogue 3-BrPyrrolidine-C(O)NH₂Data not availableData not available

From such a table, researchers could deduce key insights. For example, if Analogue 1 (with chlorine) shows significantly lower affinity, it might indicate that the size and electronics of the bromine atom at position 5 are crucial for optimal binding. Similarly, comparing the parent compound with Analogue 2 could reveal whether the five-membered pyrrolidine ring is preferred over a six-membered piperidine ring for fitting into the receptor's binding pocket. This iterative process of design, synthesis, and testing is fundamental to optimizing a lead compound.

Potential Applications in Materials Science and Catalysis Strictly Non Biological Focus

Exploration as a Building Block for Advanced Polymeric and Supramolecular Materials

There is currently no available research detailing the use of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile as a monomer or building block for advanced polymeric or supramolecular materials.

No studies have been found that report the synthesis or polymerization of this compound to create polymers for optoelectronic applications. The potential utility of this compound as a monomer in conductive polymers, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs) has not been explored in the available literature.

There are no published reports on the incorporation of this compound into coordination polymers or metal-organic frameworks (MOFs). Its potential role as a linker or modifier in such structures has not been investigated.

Ligand Design and Evaluation for Homogeneous or Heterogeneous Catalysis

The potential of this compound as a ligand in catalysis is not documented in the scientific literature.

No research is available on the chelation properties of this compound with transition metals or main group elements. The coordination chemistry of this specific molecule remains unexplored.

Consistent with the lack of information on its coordination chemistry, there are no reports of this compound being used as a ligand in any specific catalytic transformations, including but not limited to C-H activation, asymmetric catalysis, or polymerization reactions.

Characterization of Photophysical Properties for Optoelectronic Devices (Excluding Biological Imaging Probes)

There is no data available in the literature regarding the photophysical properties (such as absorption, emission, and quantum yield) of this compound for applications in optoelectronic devices.

Fluorescence and Phosphorescence Studies

A comprehensive search of available scientific literature and databases did not yield specific experimental data on the fluorescence and phosphorescence properties of this compound. Consequently, key photophysical parameters such as quantum yields, emission maxima, and excited-state lifetimes for this particular compound are not publicly available. Further experimental investigation would be required to characterize its luminescent properties.

Design Principles for Non-Biological Fluorescent Probes

While specific data for this compound is unavailable, its potential as a scaffold for non-biological fluorescent probes can be understood through established design principles. The construction of such probes typically involves the integration of three key components: a fluorophore, a recognition site (receptor), and a signaling mechanism.

A fluorophore is the core component that absorbs and emits light. The choice of fluorophore dictates the fundamental photophysical properties of the probe, including its absorption and emission wavelengths, brightness (a product of its molar extinction coefficient and quantum yield), and photostability. Common fluorophore scaffolds include coumarin, rhodamine, fluorescein, and cyanine (B1664457) dyes. The benzonitrile (B105546) moiety in the subject compound, particularly with the electron-donating pyrrolidinyl group, could potentially serve as a basis for a fluorophore, although its intrinsic fluorescence is not characterized.

The recognition site is the part of the probe designed to interact selectively with a specific analyte of interest in a non-biological context, such as metal ions, anions, or neutral small molecules. This interaction is what confers selectivity to the probe. The design of the recognition site is tailored to the electronic and structural features of the target analyte.

The signaling mechanism links the recognition event to a change in the fluorophore's output. There are several common mechanisms:

Photoinduced Electron Transfer (PeT): In a PeT-based probe, the recognition site can quench the fluorescence of the fluorophore by transferring an electron to it upon excitation. When the analyte binds to the recognition site, this electron transfer is disrupted, "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): In ICT probes, the fluorophore possesses both an electron-donating and an electron-withdrawing group. The binding of an analyte to the recognition site can alter the electronic distribution within the molecule, leading to a shift in the emission wavelength. This allows for ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, providing a more robust signal.

Förster Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. The binding of an analyte can bring the donor and acceptor into close proximity, allowing for energy transfer from the excited donor to the acceptor. This results in quenching of the donor's fluorescence and an increase in the acceptor's fluorescence.

Reaction-Based Probes (Chemodosimeters): In this design, the analyte induces an irreversible chemical reaction in the probe that generates a fluorescent product. This approach can offer high selectivity and a strong "turn-on" signal.

Advanced Analytical and Purification Methodologies Specific to 5 Bromo 2 Pyrrolidin 1 Yl Benzonitrile

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for both the analytical assessment of purity and the preparative isolation of 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products.

Developing a robust HPLC method is fundamental for the accurate analysis of this compound. Due to the compound's aromatic structure and moderate polarity, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

Method development typically involves the systematic optimization of several key parameters:

Column Selection: A C18 (octadecylsilane) column is a common first choice, offering excellent hydrophobic retention for aromatic compounds. Columns with a particle size of 3 µm to 5 µm are standard for analytical purposes, providing a good balance between efficiency and backpressure.

Mobile Phase Composition: The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component (e.g., water or a buffer). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture with varying polarities. For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.com

Detection Wavelength: The benzonitrile (B105546) and aromatic portions of the molecule act as chromophores, allowing for detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) should be determined by scanning a pure sample to ensure the highest sensitivity.

Flow Rate and Temperature: A flow rate of around 1.0 mL/min for analytical columns and controlled column temperature (e.g., 25-30 °C) are maintained to ensure reproducibility and stable retention times.

For preparative scale HPLC, the method is scaled up from the analytical conditions. This involves using a larger diameter column with a larger particle size to accommodate higher sample loads for the purpose of isolating pure fractions of the compound. sielc.com

ParameterAnalytical Scale ConditionPreparative Scale Condition
ColumnC18, 250 mm x 4.6 mm, 5 µmC18, 250 mm x 21.2 mm, 10 µm
Mobile Phase A0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase BAcetonitrileAcetonitrile
Gradient5% to 95% B over 20 minOptimized based on loading study
Flow Rate1.0 mL/min20 mL/min
DetectionUV at λmax (e.g., 254 nm)UV at λmax (e.g., 254 nm)
Injection Volume10 µL1-5 mL (concentration dependent)
Table 1: Example HPLC Method Parameters for this compound

While this compound is an achiral molecule, derivatives synthesized from it may possess chiral centers. Should a synthetic route produce a chiral analogue, or if a chiral version of the pyrrolidine (B122466) ring were used, determining the enantiomeric purity would be essential. Chiral HPLC is the preferred method for this analysis. jsmcentral.org

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including those with stereogenic centers similar to what might be found in derivatives of the title compound. nih.gov The development of a chiral HPLC method would involve screening various CSPs and mobile phases (often normal-phase, like hexane/ethanol) to achieve baseline resolution of the enantiomers. jsmcentral.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Residual Solvent Analysis

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile substances. For this compound, its primary applications are the profiling of volatile impurities from the synthesis and the analysis of residual solvents from purification steps. The compound itself has a relatively high boiling point and may require derivatization for GC analysis, but the technique is ideal for detecting more volatile species.

Potential volatile impurities could include:

Unreacted starting materials (e.g., pyrrolidine, 2,5-dibromobenzonitrile).

Volatile by-products formed during the reaction.

Residual solvent analysis is critical, as solvents used in synthesis and purification (e.g., toluene (B28343), dimethylformamide (DMF), ethanol) must be controlled to very low levels in the final product. GC-MS provides the necessary sensitivity and specificity for this task. The method typically involves dissolving the sample in a high-purity solvent and analyzing the headspace vapor or a direct liquid injection. The mass spectrometer identifies each compound based on its unique mass spectrum, which is then compared against a spectral library like that from the National Institute of Standards and Technology (NIST). nih.gov

Potential Impurity/SolventBoiling Point (°C)Typical Origin
Pyrrolidine87Starting material
Toluene111Reaction/crystallization solvent
Ethanol78Crystallization solvent
Dimethylformamide (DMF)153Reaction solvent
2,5-Dibromobenzonitrile (B1588832)>250Starting material
Table 2: Potential Volatile Impurities and Solvents Detectable by GC-MS

Spectrophotometric and Chromatographic Quantification Methods for Reaction Monitoring and Product Yield Determination

Accurate quantification is essential for monitoring the progress of a chemical reaction and for calculating the final product yield.

Chromatographic Quantification: HPLC with UV detection is the most common and reliable method for this purpose. biomedpharmajournal.org To perform quantification, a calibration curve is first generated by injecting known concentrations of a pure reference standard of this compound. The peak area of the analyte is plotted against its concentration, which should result in a linear relationship. biomedpharmajournal.org Aliquots can be taken from the reaction mixture over time, diluted, and injected into the HPLC. The peak area of the product can then be used to determine its concentration by referencing the calibration curve, allowing for precise monitoring of reaction conversion.

Spectrophotometric Quantification: UV-Vis spectrophotometry can be a simpler and faster, albeit less specific, method for quantification. It relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species. This method is most effective when the product has a distinct UV absorbance profile from the starting materials and by-products. It can be useful for quick checks of reaction progress but is generally less accurate than HPLC for final yield determination due to potential interference from other UV-active species in the mixture.

Considerations for Compound Handling, Storage Stability, and Degradation Pathways During Analytical Procedures

Proper handling and storage are vital to maintain the integrity of this compound and to ensure the accuracy of analytical results.

Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. As with many halogenated aromatic compounds, it should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Storage Stability: The compound is generally stable at room temperature when stored in a tightly sealed container to protect it from moisture and atmospheric contaminants. calpaclab.com For long-term storage, it is advisable to keep it in a cool, dark, and dry place to prevent potential degradation.

Degradation Pathways: While generally stable, potential degradation pathways under harsh conditions could include:

Hydrolysis: The nitrile group (-C≡N) could undergo hydrolysis to form a carboxylic acid or an amide, particularly in the presence of strong acids or bases and heat.

Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon prolonged exposure to UV light.

Oxidation: The pyrrolidine ring could be susceptible to oxidation under strong oxidizing conditions.

During analytical procedures, it is important to use fresh solutions and avoid prolonged exposure to harsh conditions (e.g., high temperatures, extreme pH) to prevent the formation of artifacts that could interfere with the analysis. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(pyrrolidin-1-yl)benzonitrile, and how can purity be optimized?

  • Methodology : Start with a halogenated benzonitrile precursor (e.g., 5-bromo-2-hydroxybenzonitrile, CAS 189680-06-6) . Introduce the pyrrolidine group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3 in DMF at 80–100°C). Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity (>95%) using HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural identity of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine proton signals at δ 1.8–2.1 ppm and benzonitrile CN stretch at ~2230 cm⁻¹ in IR) .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in ethanol/water (1:1) and analyze (e.g., triclinic system, space group P1 with cell parameters a = 3.84 Å, b = 8.52 Å, c = 21.65 Å) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Data : The compound is soluble in DMSO, DMF, and dichloromethane but poorly soluble in water. For stability, store at –20°C under inert gas (N2/Ar) to prevent decomposition. Avoid prolonged exposure to light due to potential photodegradation of the nitrile group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous brominated benzonitriles?

  • Analysis : Discrepancies may arise from:

  • Reagent quality : Use >98% purity starting materials (e.g., 5-bromo-2-hydroxybenzonitrile) to minimize side reactions .
  • Reaction time/temperature : Optimize via Design of Experiments (DoE) to balance yield and byproduct formation. For example, extended heating (>12 hrs) may degrade the nitrile group .
    • Validation : Compare yields using LC-MS to quantify impurities (e.g., dehalogenated byproducts) .

Q. What mechanistic insights exist for the pyrrolidine substitution reaction?

  • Mechanism : The reaction proceeds via a two-step process:

Deprotonation : Base (e.g., K2CO3) activates the hydroxyl group in 5-bromo-2-hydroxybenzonitrile, forming a phenoxide intermediate.

Nucleophilic attack : Pyrrolidine displaces the bromide, stabilized by the electron-withdrawing nitrile group. Rate studies suggest a pseudo-first-order dependence on pyrrolidine concentration .

  • Support : Computational modeling (DFT) can predict activation barriers for substituent effects .

Q. How does the crystal packing influence physicochemical properties?

  • Data : Hydrogen-bonding networks (e.g., O–H···N interactions in 5-bromo-2-hydroxybenzonitrile) affect melting points and solubility. For this compound, the absence of hydroxyl groups reduces intermolecular H-bonding, lowering melting point compared to analogs (e.g., 193–196°C for 5-bromo-2,4-dihydroxypyrimidine) .

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5-Bromo-2-(pyrrolidin-1-yl)benzonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.